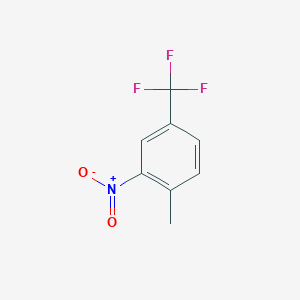

1-Methyl-2-nitro-4-(trifluoromethyl)benzene

Description

Systematic IUPAC Nomenclature and Isomeric Variations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for substituted benzene derivatives. The primary designation this compound indicates the positional relationships between the three substituents on the aromatic ring, with the methyl group serving as the reference point at position 1. The Chemical Abstracts Service registry number 65754-26-9 provides unambiguous identification of this specific isomer, distinguishing it from other positional isomers within the same molecular formula family.

Alternative nomenclature systems generate several synonymous names for this compound, including 2-Nitro-4-(trifluoromethyl)toluene, which emphasizes the toluene backbone with nitro and trifluoromethyl substituents. The systematic name benzene, 1-methyl-2-nitro-4-(trifluoromethyl)- provides explicit positional information according to Chemical Abstracts Service conventions. Additional naming conventions include 4-Methyl-3-nitrobenzotrifluoride, which treats the trifluoromethyl group as the primary substituent reference point.

The isomeric landscape of methylnitrotrifluoromethylbenzenes encompasses multiple positional variations that significantly impact chemical and physical properties. Notable constitutional isomers include 2-Methyl-5-nitrobenzotrifluoride (Chemical Abstracts Service number 89976-12-5), which represents a different substitution pattern where the methyl and nitro groups occupy alternative positions relative to the trifluoromethyl moiety. Another significant isomer is 4-methyl-2-nitro-1-(trifluoromethyl)benzene, demonstrating how positional changes in substituent placement create distinct chemical entities with unique properties.

| Isomer Name | Chemical Abstracts Service Number | Molecular Formula | Key Structural Difference |

|---|---|---|---|

| This compound | 65754-26-9 | C₈H₆F₃NO₂ | Standard reference isomer |

| 2-Methyl-5-nitrobenzotrifluoride | 89976-12-5 | C₈H₆F₃NO₂ | Alternative methyl-nitro positioning |

| 4-methyl-2-nitro-1-(trifluoromethyl)benzene | 19783156 | C₈H₆F₃NO₂ | Trifluoromethyl at position 1 |

The structural identifier systems employ multiple approaches to unambiguously describe this compound. The Simplified Molecular Input Line Entry System representation N+([O-])C1=C(C=CC(=C1)C(F)(F)F)C provides a text-based description of the molecular connectivity. The International Chemical Identifier string InChI=1S/C8H6F3NO2/c1-5-2-3-6(8(9,10)11)4-7(5)12(13)14/h2-4H,1H3 offers another standardized approach to structural representation. The International Chemical Identifier Key VFERJFHPHSUIHY-UHFFFAOYSA-N serves as a compressed hash representation for database searches and chemical informatics applications.

Molecular Geometry and Electronic Configuration Analysis

The molecular geometry of this compound reflects the planar aromatic benzene ring system with three-dimensional substituents extending from the ring plane. The benzene core maintains its characteristic hexagonal structure with carbon-carbon bond lengths approaching 1.39 Angstroms, consistent with aromatic delocalization. The nitro group adopts a planar configuration with the nitrogen atom exhibiting approximately trigonal planar geometry, allowing for conjugation with the aromatic pi system. The trifluoromethyl group extends perpendicular to the benzene plane, with the carbon-fluorine bonds oriented tetrahedrally around the central carbon atom.

Electronic configuration analysis reveals significant electronic effects arising from the three substituents. The nitro group functions as a strong electron-withdrawing group through both inductive and resonance mechanisms, significantly depleting electron density from the aromatic ring. The trifluoromethyl group operates primarily through inductive electron withdrawal, with the highly electronegative fluorine atoms creating a strong dipole that reduces electron density at the adjacent carbon positions. Conversely, the methyl group provides modest electron donation through hyperconjugation and inductive effects, partially offsetting the electron-withdrawing influences of the other substituents.

The frontier molecular orbital analysis provides insight into the electronic properties governing chemical reactivity. The highest occupied molecular orbital energy level reflects the influence of the electron-withdrawing substituents, which stabilize the occupied orbitals relative to unsubstituted benzene. The lowest unoccupied molecular orbital energy correspondingly decreases due to the electron-deficient nature of the aromatic system. The energy gap between highest occupied molecular orbital and lowest unoccupied molecular orbital levels determines the electronic excitation energy and influences photochemical behavior.

Computational studies using density functional theory methods provide quantitative estimates of electronic properties. The calculated logarithm of the partition coefficient value of approximately 2.92 indicates moderate lipophilicity, reflecting the balance between the polar nitro group and lipophilic trifluoromethyl moiety. The topological polar surface area of 43.14 square Angstroms arises primarily from the nitro group oxygen atoms, influencing molecular transport properties. The absence of hydrogen bond donors and presence of two hydrogen bond acceptors characterize the intermolecular interaction profile.

Crystallographic Data and Solid-State Packing Behavior

The solid-state properties of this compound reflect the molecular geometry and intermolecular interaction patterns characteristic of substituted aromatic compounds. The compound exhibits crystalline behavior under standard conditions, with storage recommendations specifying sealed containers maintained at room temperature to preserve structural integrity. The molecular packing arrangement in the crystalline state involves multiple weak intermolecular forces, including dipole-dipole interactions arising from the nitro and trifluoromethyl groups.

Density measurements indicate a solid-state density of 1.357 grams per cubic centimeter, reflecting efficient molecular packing facilitated by the planar aromatic core and complementary substituent arrangements. This density value suggests moderate intermolecular attraction forces that stabilize the crystalline lattice while allowing for reasonable mechanical properties. The refractive index of 1.475 provides insight into the optical properties and molecular polarizability in the condensed phase.

The melting and transition behavior reveals thermal stability characteristics important for handling and processing. While specific melting point data for this exact isomer remains limited in the available literature, related compounds in this chemical family typically exhibit melting points in the range of 170-190 degrees Celsius. The boiling point of 206.6 degrees Celsius at standard atmospheric pressure indicates substantial intermolecular attractions that require significant thermal energy to overcome.

Intermolecular interaction analysis suggests that the solid-state packing involves multiple types of weak forces. The nitro group can participate in dipole-dipole interactions and potential weak hydrogen bonding with adjacent molecules. The trifluoromethyl group contributes to van der Waals interactions while potentially creating local dipolar regions that influence molecular orientation. The aromatic rings may engage in pi-pi stacking interactions, although the bulky substituents likely prevent close approach between ring systems.

The storage and stability characteristics require careful attention to environmental conditions. The compound should be maintained in sealed containers under dry conditions at room temperature to prevent hydrolysis or other degradation pathways. The presence of multiple electron-withdrawing groups may render the aromatic system susceptible to nucleophilic attack under certain conditions, necessitating protection from moisture and reactive nucleophiles during long-term storage.

Polymorphism studies, while not extensively documented in the available literature for this specific compound, would be expected to reveal multiple crystalline forms given the molecular flexibility and diverse intermolecular interaction possibilities. The trifluoromethyl group rotation and nitro group orientation could potentially generate different packing arrangements under varying crystallization conditions. Such polymorphic behavior would influence physical properties including solubility, dissolution rate, and thermal behavior, making crystallographic characterization important for practical applications.

Properties

IUPAC Name |

1-methyl-2-nitro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c1-5-2-3-6(8(9,10)11)4-7(5)12(13)14/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFERJFHPHSUIHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363017 | |

| Record name | 1-Methyl-2-nitro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65754-26-9 | |

| Record name | 1-Methyl-2-nitro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitration of 1-Methyl-4-(trifluoromethyl)benzene

The most common and direct synthetic route to 1-Methyl-2-nitro-4-(trifluoromethyl)benzene involves the nitration of 1-methyl-4-(trifluoromethyl)benzene. This method exploits electrophilic aromatic substitution to introduce the nitro group ortho to the methyl substituent.

-

- Nitrating agents: A mixture of concentrated nitric acid and sulfuric acid.

- Temperature: Low temperatures, typically 0 to 5 °C, to control regioselectivity and prevent over-nitration.

- Solvent: Often carried out in the acid mixture itself or in inert organic solvents such as toluene or chlorinated solvents to moderate reaction rate.

Mechanism and Selectivity:

The methyl group is an ortho/para-directing activator, while the trifluoromethyl group is a strong electron-withdrawing meta-director. The combined directing effects favor nitration at the position ortho to the methyl and meta to the trifluoromethyl group, yielding this compound predominantly.Yields and Purity:

Industrial nitration processes report yields typically above 70%, with careful temperature and reagent control improving selectivity and minimizing side products.

Alternative Synthetic Routes via Substituted Benzotrifluoride Intermediates

Patented processes describe the preparation of nitro-substituted benzotrifluoride derivatives, which can be adapted for the synthesis of this compound.

-

- 3-Methylbenzotrifluoride (1-trifluoromethyl-3-methylbenzene) is nitrated using nitric acid at low temperatures (-40 °C to 10 °C).

- The nitration is performed dropwise with stirring, maintaining temperature between -16 °C and -22 °C to control regioselectivity.

-

- After nitration, the mixture is quenched in ice water, and the organic phase is separated using solvents like methylene chloride.

- Washing with sodium carbonate solution removes acidic impurities.

- Solvent removal and fractional distillation or chromatography isolate the desired nitro isomer.

Isomer Distribution:

Typical nitration yields a mixture of nitro isomers, with the 2-nitro isomer (ortho to methyl) comprising approximately 40-45% of the product mixture, alongside other positional isomers.

Use of Inert Organic Solvents and Environmentally Friendly Conditions

Recent patents emphasize environmentally friendly processes for synthesizing nitro-trifluoromethylbenzene derivatives.

Solvent Choices:

Aromatic hydrocarbons (benzene, toluene, xylenes), polar aprotic solvents (dimethylformamide, tetrahydrofuran), alcohols (ethanol, propanol), and ethers (dioxane, diglyme) are used depending on the step and desired reaction conditions.Solvent-Free or In Situ Reactions:

Some processes proceed without solvents or carry out sequential steps in situ to reduce waste and improve efficiency.Oxidation Steps:

Conversion of intermediates may involve oxidants such as potassium permanganate, hydrogen peroxide, or sodium hypochlorite to achieve desired functional group transformations.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nitration of 1-methyl-4-(trifluoromethyl)benzene | 1-methyl-4-(trifluoromethyl)benzene | HNO3 / H2SO4 | 0-5 °C, acid medium | >70 | Selective ortho-nitration |

| Nitration of 3-methylbenzotrifluoride | 3-methylbenzotrifluoride | HNO3 | -16 to -22 °C, dropwise addition | ~43 (2-nitro isomer) | Mixture of isomers formed |

| Hydrolysis and alcoholysis of nitrile/amide intermediates | 2-nitro-4-trifluoromethyl benzonitrile | NaOH or KOH, H2SO4/MeOH | 45-65 °C (hydrolysis), 60-80 °C (alcoholysis) | Not directly for target compound | For related esters and derivatives |

| Solvent-free or in situ multi-step synthesis | Various intermediates | Bases, oxidants (KMnO4, H2O2) | Ambient to moderate heat | Up to 90% in steps | Environmentally friendly processes |

Research Findings and Industrial Relevance

- The nitration approach remains the most straightforward and widely used method for preparing this compound, with industrial processes optimizing temperature and reagent ratios to maximize yield and purity.

- The presence of the trifluoromethyl group enhances the compound’s chemical stability and lipophilicity, making it valuable in agrochemical and pharmaceutical intermediate synthesis.

- Environmentally conscious methods are increasingly favored, including solvent-free reactions and in situ stepwise syntheses to reduce waste and improve atom economy.

- Analytical techniques such as gas-liquid chromatography and ^19F NMR spectroscopy are employed to monitor isomer distribution and purity during synthesis.

Chemical Reactions Analysis

1-Methyl-2-nitro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as tetrahydroxydiboron and 4,4’-bipyridine as an organocatalyst.

Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the nitro and trifluoromethyl groups, which influence the reactivity of the benzene ring.

Common reagents and conditions used in these reactions include reducing agents like tetrahydroxydiboron and catalysts like 4,4’-bipyridine. Major products formed from these reactions include amino derivatives and substituted benzene compounds .

Scientific Research Applications

Synthetic Applications

1-Methyl-2-nitro-4-(trifluoromethyl)benzene serves as a versatile intermediate in organic synthesis. Its nitro group can undergo various transformations, making it valuable in the preparation of other functionalized compounds.

Synthesis of Pharmaceuticals

One notable application is in the synthesis of pharmaceutical compounds. For instance, it has been used as a precursor in the development of antifungal agents. The compound can be transformed into substituted phenoxyphenyl ketones, which are further converted into triazole derivatives with fungicidal properties .

Case Study: Fungicidal Activity

A study demonstrated that derivatives synthesized from this compound exhibited significant fungicidal activity against various pathogens. The synthetic route involved multiple steps starting from this compound to achieve the desired bioactive molecules .

Agrochemical Development

The compound is also utilized in the formulation of agrochemicals. Its structure allows for modifications that enhance herbicidal and insecticidal properties. The trifluoromethyl group contributes to increased lipophilicity, improving the bioavailability of the resulting agrochemical products.

Data Table: Agrochemical Applications

| Compound Derived | Target Pest/Pathogen | Activity Level |

|---|---|---|

| Triazole Derivative A | Fungal Pathogens | High |

| Phenoxyphenyl Ketone B | Insect Pests | Moderate |

Environmental Considerations

In recent years, there has been a focus on developing environmentally friendly synthetic methods involving this compound. Research has highlighted processes that minimize waste and reduce hazardous by-products during synthesis .

Mechanism of Action

The mechanism of action of 1-Methyl-2-nitro-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to antimicrobial and insecticidal effects. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its penetration into biological membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs, their properties, and functional distinctions:

Structural and Electronic Effects

- Substituent Position: The position of –NO₂ and –CF₃ groups significantly influences electronic properties. For example, in this compound, the –NO₂ group at position 2 (ortho to –CH₃ and meta to –CF₃) creates a polarized aromatic ring, facilitating nucleophilic aromatic substitution at specific sites . In contrast, 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene replaces –CH₃ with –F, enhancing electrophilicity and leaving-group capacity, making it more reactive in derivatization .

- Steric Effects : The methyl group in the target compound introduces steric hindrance compared to smaller substituents like fluorine. This hindrance may limit reactivity in sterically demanding reactions but can stabilize intermediates in coupling reactions .

- Electron-Withdrawing vs. Electron-Donating Groups : Compounds with dual –CF₃ groups (e.g., 2-Nitro-1,4-bis(trifluoromethyl)benzene ) exhibit stronger electron-withdrawing effects, rendering the aromatic ring highly electron-deficient. This property is advantageous in materials requiring extreme chemical stability .

Physical Properties and Solubility

- Melting/Boiling Points: Derivatives with –CF₃ groups generally exhibit higher boiling points (e.g., 1-Nitro-2-(trifluoromethyl)benzene boils at 217°C) compared to non-fluorinated analogs .

- Solubility: The target compound is sparingly soluble in water but dissolves in polar organic solvents like ethanol and acetic acid, similar to other nitro-aromatics .

Biological Activity

1-Methyl-2-nitro-4-(trifluoromethyl)benzene is an aromatic compound featuring a methyl group, a nitro group, and a trifluoromethyl group attached to a benzene ring. Its molecular formula is C₁₄H₁₃F₃N₁O₂, with a molecular weight of approximately 205.13 g/mol. The unique arrangement of functional groups endows this compound with significant biological activity, which has been the focus of various studies.

This compound can be synthesized through several methods, including:

- Nitration of 1-methyl-4-(trifluoromethyl)benzene : This method involves the reaction of the precursor compound with concentrated nitric and sulfuric acids.

- Nucleophilic Aromatic Substitution : This approach allows for the introduction of different substituents onto the aromatic ring.

The trifluoromethyl group enhances lipophilicity and stability, aiding in the compound's ability to penetrate biological membranes, which is crucial for its effectiveness in biological applications .

This compound exhibits notable biological activity primarily due to its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that may possess antimicrobial and insecticidal properties. The trifluoromethyl group contributes to the compound's stability and enhances its membrane permeability, potentially increasing its efficacy in various biological contexts .

Biological Targets

Research indicates that this compound interacts with several biological targets, affecting various cellular pathways. Notably, it has shown potential in:

- Antimicrobial Activity : The reactive intermediates formed from the nitro group can exhibit significant antimicrobial properties against various pathogens.

- Insecticidal Effects : Similar mechanisms may also contribute to its effectiveness as an insecticide, making it valuable in agricultural applications.

Case Studies

Several studies have explored the biological implications of this compound:

- Antimicrobial Studies : In vitro assays demonstrated that the compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for various strains, indicating a promising potential for development as an antimicrobial agent.

- Insecticidal Activity : Field trials conducted on agricultural pests showed that formulations containing this compound effectively reduced pest populations, suggesting its utility as an eco-friendly pesticide alternative.

- Cellular Pathway Interactions : Research has identified specific cellular pathways affected by this compound, including those involved in apoptosis and cell proliferation. These findings suggest potential therapeutic applications in cancer treatment, warranting further investigation into its anticancer properties .

Comparative Analysis

To understand how this compound compares with structurally similar compounds, a comparative analysis was conducted:

| Compound Name | Structural Features | Similarity Score |

|---|---|---|

| 2-Methyl-5-nitrobenzotrifluoride | Nitro and trifluoromethyl groups at different positions | 0.98 |

| 1-Methyl-4-nitro-2-(trifluoromethyl)benzene | Different arrangement of nitro and trifluoromethyl groups | 0.98 |

| 4-Nitro-3-(trifluoromethyl)aniline | Contains an amino group instead of a methyl group | 0.96 |

| 2-Methyl-3-nitrobenzotrifluoride | Similar functional groups but different positions | 0.96 |

| 1-Nitro-3,5-bis(trifluoromethyl)benzene | Contains multiple trifluoromethyl groups | 0.96 |

This table highlights the unique structural features of this compound that contribute to its distinct biological properties compared to similar compounds.

Q & A

Q. What are the recommended safety protocols for handling 1-Methyl-2-nitro-4-(trifluoromethyl)benzene in laboratory settings?

- Methodological Answer : Researchers must wear PPE (protective gloves, goggles, and lab coats) to avoid skin/eye contact. Use fume hoods to minimize inhalation risks. Waste should be segregated and disposed via certified hazardous waste management services. Safety data for structurally similar nitro-trifluoromethylbenzene derivatives highlight risks of irritation (e.g., R36/37/38) and flammability (UN 1325, Class 4.1) . Emergency measures include immediate eye rinsing (S26) and using neutralizing agents for spills .

Q. How can the molecular structure of this compound be experimentally validated?

- Methodological Answer : Single-crystal X-ray diffraction (SXRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to analyze crystallographic data. For non-crystalline samples, compare experimental NMR (¹H/¹³C, ¹⁹F) and IR spectra with computational predictions (e.g., DFT calculations). NIST Chemistry WebBook provides reference spectral data for analogous trifluoromethyl-nitroarenes .

Q. What synthetic routes are available for preparing this compound?

- Methodological Answer : A common approach involves nitration of 1-methyl-4-(trifluoromethyl)benzene under controlled conditions. Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize over-nitration. Monitor reaction progress via TLC or GC-MS. Alternatively, halogenated intermediates (e.g., bromo or iodo derivatives) can undergo nitro-group substitution, as seen in related compounds like 1-iodo-2-nitro-4-(trifluoromethoxy)benzene .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic aromatic substitution?

- Methodological Answer : The nitro group (-NO₂) and trifluoromethyl (-CF₃) substituents are strong electron-withdrawing groups, directing nucleophilic attack to the meta position. Steric hindrance from the methyl group at position 1 may reduce reaction rates. Kinetic studies using varying nucleophiles (e.g., amines, thiols) under different solvents (DMSO, DMF) can quantify these effects. Compare results with computational models (Hammett σ constants) .

Q. What are the challenges in determining the thermodynamic properties (e.g., critical constants, vapor pressure) of this compound?

- Methodological Answer : Experimental determination requires high-purity samples and specialized equipment (e.g., adiabatic calorimetry for heat capacity). Challenges include decomposition at elevated temperatures due to nitro-group instability. Extrapolate data from structurally similar compounds (e.g., pentafluorotoluene, critical constants in ) and validate via group contribution methods .

Q. How can mechanistic insights into the compound’s photodegradation be obtained?

- Methodological Answer : Conduct UV-Vis spectroscopy to identify absorption bands (e.g., π→π* transitions). Use HPLC-MS to track degradation products under controlled light exposure. Compare with nitrobenzene derivatives, where photoreduction of -NO₂ to -NH₂ is common. Quantum yield calculations and transient absorption spectroscopy can elucidate intermediate radicals .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for analogous trifluoromethyl-nitroarenes: How to resolve them?

- Methodological Answer : Variations may arise from impurities or polymorphic forms. Reproduce measurements using differential scanning calorimetry (DSC) with slow heating rates (1–2°C/min). Cross-reference with CRC Handbook entries (e.g., 1-Chloro-2-nitro-4-(trifluoromethyl)benzene in ) and verify via collaborative inter-laboratory studies .

Applications in Method Development

Q. Can this compound serve as a precursor for bioactive molecule synthesis?

- Methodological Answer : Yes. The nitro group can be reduced to an amine for further functionalization (e.g., Sandmeyer reaction to introduce halogens). In , similar nitro-trifluoromethylbenzenes are used to synthesize thiadiazole-urea hybrids with antitumor activity. Optimize reduction conditions (e.g., catalytic hydrogenation vs. Fe/HCl) to minimize byproducts .

Analytical Challenges

Q. What advanced techniques are required to quantify trace impurities in this compound?

- Methodological Answer : Use UPLC-MS/MS with a C18 column and ESI ionization for high sensitivity. For fluorine-containing impurities, employ ¹⁹F NMR with a relaxation agent (e.g., Cr(acac)₃). Validate against certified reference materials (CRMs) and follow ICH Q2(R1) guidelines .

Environmental Impact Assessment

Q. What methodologies assess the environmental persistence of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.